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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
purification of recombinant human ZMYND19 protein from Escherichia coli. The methodologies
described herein are designed to yield high-purity protein suitable for a variety of downstream
applications, including structural biology, functional assays, and drug discovery.

Introduction to ZMYND19

Zinc Finger MYND-Type Containing 19 (ZMYND19) is a protein that plays a crucial role in the
regulation of the mTORC1 signaling pathway. It forms a complex with MKLNL1 to inhibit
MTORCL1 activity at the lysosomal membrane.[1][2][3][4][5] Understanding the function and
regulation of ZMYNDJ19 is of significant interest for research in cellular metabolism, growth, and
associated diseases. Access to highly purified ZMYND19 is essential for these studies.

Expression System

Recombinant human ZMYND19 (Met1-Arg227) is commonly expressed in E. coli with an N-
terminal hexa-histidine (6xHis) tag to facilitate purification. This system allows for high-yield
production of the protein.

Multi-Step Purification Strategy
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A multi-step purification strategy is recommended to achieve a final purity of >95%. This
typically involves:

Cell Lysis: Efficient disruption of E. coli cells to release the recombinant protein.

e Immobilized Metal Affinity Chromatography (IMAC): Capture of the His-tagged ZMYND19
protein.

e lon Exchange Chromatography (IEX): Polishing step to remove remaining protein and
nucleic acid contaminants based on charge.

e Size Exclusion Chromatography (SEC): Final polishing and buffer exchange step to separate
ZMYND19 from any remaining contaminants and protein aggregates based on size.

Experimental Protocols
Protocol 1: E. coli Cell Lysis

This protocol describes the lysis of E. coli cells expressing N-terminally 6xHis-tagged
ZMYND109.

Materials:

Frozen or fresh E. coli cell pellet

 Lysis Buffer (see Table 2 for composition)

e Lysozyme

e DNase |

o Protease inhibitor cocktail (EDTA-free)

o High-pressure homogenizer or sonicator

e Centrifuge

Procedure:
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e Thaw the cell pellet on ice.

o Resuspend the cell pellet in ice-cold Lysis Buffer at a ratio of 5 mL of buffer per gram of wet
cell paste.

e Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according
to the manufacturer's instructions.

¢ Incubate the suspension on ice for 30 minutes with gentle agitation.
e Add DNase | to a final concentration of 10 pg/mL.

e Lyse the cells using either a high-pressure homogenizer (2 passes at 15,000 psi) or
sonication (6 cycles of 30 seconds on, 30 seconds off at 70% amplitude). Keep the sample
on ice throughout the process.

» Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

o Carefully collect the supernatant, which contains the soluble His-tagged ZMYND19 protein.
Filter the supernatant through a 0.45 um filter before proceeding to the next step.

Protocol 2: Immobilized Metal Affinity Chromatography
(IMAC)

This protocol details the capture of His-tagged ZMYND19 using a Ni-NTA (Nickel-Nitrilotriacetic
Acid) resin.

Materials:

Clarified cell lysate

IMAC Binding Buffer (see Table 2 for composition)

IMAC Wash Buffer (see Table 2 for composition)

IMAC Elution Buffer (see Table 2 for composition)

Ni-NTA agarose resin
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e Chromatography column

Procedure:

Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of IMAC Binding Buffer.

o Load the clarified lysate onto the column at a flow rate of 1-2 mL/min. Collect the flow-
through for analysis.

e Wash the column with 10-15 CV of IMAC Wash Buffer to remove non-specifically bound
proteins.

o Elute the bound ZMYND219 protein with 5 CV of IMAC Elution Buffer.

o Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified
protein.

e Pool the fractions containing ZMYND19.

Protocol 3: lon Exchange Chromatography (IEX)

This protocol describes a polishing step using anion exchange chromatography. The predicted
isoelectric point (pl) of human ZMYND19 is approximately 8.5. Therefore, at a pH below 8.5,
the protein will be positively charged and can be purified using cation exchange
chromatography. Conversely, at a pH above 8.5, it will be negatively charged and suitable for
anion exchange. Here, we will proceed with cation exchange as an example.

Materials:

IMAC-purified ZMYND19 sample

IEX Buffer A (see Table 2 for composition)

IEX Buffer B (see Table 2 for composition)

Cation exchange column (e.qg., HiTrap SP HP)

Procedure:
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» Perform a buffer exchange on the pooled IMAC fractions into IEX Buffer A using a desalting
column or dialysis.

e Equilibrate the cation exchange column with 5-10 CV of IEX Buffer A.

e Load the buffer-exchanged sample onto the column.

e Wash the column with 5 CV of IEX Buffer A.

o Elute the ZMYND19 protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.
e Collect fractions and analyze by SDS-PAGE.

e Pool the fractions containing pure ZMYND19.

Protocol 4: Size Exclusion Chromatography (SEC)

This final polishing step removes any remaining contaminants and protein aggregates.
Materials:

o |EX-purified ZMYND19 sample

o SEC Buffer (see Table 2 for composition)

¢ Size exclusion chromatography column (e.g., Superdex 75 or 200)

Procedure:

o Concentrate the pooled IEX fractions to a volume of 0.5-2.0 mL using a centrifugal
concentrator.

o Equilibrate the SEC column with at least 2 CV of SEC Buffer.
e Load the concentrated sample onto the column.
o Elute the protein with 1.5 CV of SEC Buffer at a constant flow rate.

o Collect fractions and analyze by SDS-PAGE.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Pool the fractions containing pure, monomeric ZMYND19.

» Determine the final protein concentration using a spectrophotometer (A280) or a protein
assay (e.g., Bradford).

Data Presentation

Table 1: Representative Multi-Step Purification of
bi ) § li cul

Purification Total Protein . )
ZMYND19 (mg) Purity (%) Yield (%)

Step (mg)
Clarified Lysate 1500 50 ~3.3 100
IMAC (Ni-NTA) 60 45 ~75 90
IEX (Cation

35 33 ~94 66
Exchange)
SEC (Gel

28 27 >905 54
Filtration)

Note: The values in this table are representative and may vary depending on expression levels
and specific experimental conditions.

Table 2: Buffer Compositions for ZMYND19 Purification
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Buffer Name Composition

50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM

Lysis Buffer )
Imidazole, 10% Glycerol, 1 mM TCEP

50 mM Tris-HCI pH 8.0, 300 mM NacCl, 10 mM

IMAC Binding Buffer )
Imidazole, 10% Glycerol, 1 mM TCEP

50 mM Tris-HCI pH 8.0, 300 mM NaCl, 20-40
mM Imidazole, 10% Glycerol, 1 mM TCEP

IMAC Wash Buffer

50 mM Tris-HCI pH 8.0, 300 mM NacCl, 250-500
mM Imidazole, 10% Glycerol, 1 mM TCEP

IMAC Elution Buffer

IEX Buffer A 20 mM HEPES pH 7.5, 50 mM NaCl, 1 mM DTT
IEX Buffer B 20mMHEPESpH 7.5, 1M NaCl, 1 mM DTT
20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM
SEC Buffer
TCEP
Visualizations

ZMYND19 Purification Workflow
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Caption: Overview of the multi-step purification process for recombinant ZMYND109.
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Caption: ZMYND19 and MKLN1 negatively regulate mTORCL1 signaling at the lysosome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Purification]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.broadinstitute.org/publications/broad1371186
https://www.broadinstitute.org/publications/broad1371186
https://www.researchgate.net/figure/ZMYND19-and-MKLN1-block-a-late-stage-in-mTORC1-activation-distal-to-lysosomal-membrane_fig7_398091351
https://pubmed.ncbi.nlm.nih.gov/41315365/
https://pubmed.ncbi.nlm.nih.gov/41315365/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11092817/
https://www.researchgate.net/publication/398091351_The_CTLH_ubiquitin_ligase_substrates_ZMYND19_and_MKLN1_negatively_regulate_mTORC1_at_the_lysosomal_membrane
https://www.benchchem.com/product/b15564386#zmynd19-protein-purification-methods
https://www.benchchem.com/product/b15564386#zmynd19-protein-purification-methods
https://www.benchchem.com/product/b15564386#zmynd19-protein-purification-methods
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15564386?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

